molecular formula C20H13Cl2FN4O2 B2602312 N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941886-58-4

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2602312
M. Wt: 431.25
InChI Key: WXKQIVXSQPCHRV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H13Cl2FN4O2 and its molecular weight is 431.25. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, due to its complex structure, has seen various synthetic and structural characterizations aimed at understanding its properties and potential applications in scientific research. Studies such as the synthesis and structural characterization of isostructural thiazoles have provided insights into the molecular configurations and potential reactivity of similar compounds, highlighting their utility in furthering the development of novel chemical entities for various scientific purposes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Potential

Compounds with structural similarities to N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been explored for their antimicrobial and anticancer activities. For instance, the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents have been undertaken, aiming to exploit the unique structural features of these compounds for therapeutic purposes (Aly, Saleh, & Elhady, 2011). Furthermore, the cytotoxic activity of novel sulfonamide derivatives has been assessed, showcasing the broad spectrum of bioactivity such complex molecules may exhibit (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Nonlinear Optical Properties

The study of nonlinear optical properties of crystalline structures, including those related to N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, has revealed significant potential for their application in photonic devices. Theoretical investigations have aimed to understand the linear and nonlinear optical behavior of these compounds, highlighting their potential use in optical switches, modulators, and other photonic applications (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic activities of compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been conducted. Studies such as the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents highlight the therapeutic potential of these compounds, further underlining the importance of detailed chemical synthesis and characterization in the development of new drugs (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

properties

CAS RN

941886-58-4

Product Name

N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Molecular Formula

C20H13Cl2FN4O2

Molecular Weight

431.25

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C20H13Cl2FN4O2/c21-13-3-1-12(2-4-13)17-10-18-20(29)26(7-8-27(18)25-17)11-19(28)24-16-6-5-14(22)9-15(16)23/h1-10H,11H2,(H,24,28)

InChI Key

WXKQIVXSQPCHRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Cl

solubility

not available

Origin of Product

United States

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